1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 102839-56-5
VCID: VC20822298
InChI: InChI=1S/C8H9N3/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3,(H2,9,10)
SMILES: CN1C=CC2=C1C=CN=C2N
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol

1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine

CAS No.: 102839-56-5

Cat. No.: VC20822298

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine - 102839-56-5

Specification

CAS No. 102839-56-5
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
IUPAC Name 1-methylpyrrolo[3,2-c]pyridin-4-amine
Standard InChI InChI=1S/C8H9N3/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3,(H2,9,10)
Standard InChI Key CBQYCAGQPVZLQS-UHFFFAOYSA-N
SMILES CN1C=CC2=C1C=CN=C2N
Canonical SMILES CN1C=CC2=C1C=CN=C2N

Introduction

Chemical Identity and Structural Properties

1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine (molecular formula: C₈H₉N₃) features a bicyclic framework with a pyrrole ring fused to a pyridine moiety. The methyl group at the N-1 position and the amine group at C-4 contribute to its electronic and steric profile, influencing reactivity and intermolecular interactions . Computational studies suggest that the planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, a property critical for its bioactivity .

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₉N₃
Molecular Weight147.18 g/mol
DensityNot Available
Boiling PointNot Available
LogP (Partition Coefficient)Predicted 1.2 (ChemAxon)

The compound’s solubility varies with pH due to the basic amine group, showing improved aqueous solubility under acidic conditions . Spectroscopic data, including ¹H-NMR and IR profiles, confirm the presence of characteristic N–H stretching (3250–3350 cm⁻¹) and aromatic C=C vibrations (1500–1600 cm⁻¹) .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine derivatives often relies on Suzuki–Miyaura cross-coupling to introduce aryl groups at specific positions. For instance, 2-iodo-4-chloropyrrolopyridine intermediates undergo chemoselective coupling with aryl boronic acids using Pd₂(dba)₃ as a catalyst, achieving >90% selectivity for C-2 arylation . Subsequent Buchwald–Hartwig amination introduces secondary amines at C-4, with XPhos or RuPhos ligands optimizing yields (68–75%) .

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYieldReference
C-2 ArylationPd₂(dba)₃, K₃PO₄, 100°C68–75%
C-4 AminationPd(OAc)₂, XPhos, 80°C70–83%
SEM DeprotectionTFA, NaOH60–85%

Challenges in Deprotection and Side Reactions

Trimethylsilylethoxymethyl (SEM) deprotection remains a critical bottleneck. Acidic cleavage with trifluoroacetic acid (TFA) generates formaldehyde, leading to side products such as tricyclic azaindoles unless carefully controlled . Basic workup (e.g., NaOH) is essential to neutralize residual acid and prevent dimerization .

Chemical Reactivity and Functionalization

The amine group at C-4 serves as a nucleophilic center, enabling:

  • Acylation: Reaction with acyl chlorides yields amides, enhancing lipophilicity for blood-brain barrier penetration .

  • Condensation: Aldehydes form Schiff bases, which cyclize to imidazopyridines under microwave irradiation .

  • Oxidation: Hydrogen peroxide oxidizes the pyrrole ring to nitro derivatives, though over-oxidation risks ring cleavage .

Electrophilic substitution occurs preferentially at C-6 due to electron-rich pyrrole π-clouds, as demonstrated by bromination studies .

Pharmacological Applications

Anticancer Activity

Derivatives targeting fibroblast growth factor receptors (FGFRs) exhibit nanomolar inhibitory potency (IC₅₀: 7–712 nM) . For example, 2-(3-chlorophenyl)-substituted analogs disrupt FGFR1 autophosphorylation, inducing apoptosis in A549 lung carcinoma cells .

Table 3: Biological Activity Profiles

DerivativeTargetIC₅₀/EC₅₀Model SystemReference
2-Aryl-4-amineFGFR17 nMIn vitro
Oxadiazole analogMycobacterium tuberculosis0.15 µMMicrodilution
Carboxylic acid derivativeCSF1R3.13 µMMacrophage

Antimicrobial Efficacy

1,2,4-Oxadiazole-substituted analogs demonstrate potent antimycobacterial activity against M. tuberculosis (MIC₉₀: <0.15 µM), outperforming first-line drugs like isoniazid . The oxadiazole moiety enhances metabolic stability, with hepatic microsomal clearance rates reduced by 40% compared to ester precursors .

Pharmacokinetic and Toxicity Profiles

Murine studies of lead compound 16 (7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione) reveal low plasma exposure (AUC: 12 µg·h/mL) and high clearance (38 mL/min/kg), necessitating formulation optimizations . Cytotoxicity assays (VERO cells) indicate a favorable safety profile (CC₅₀ > 100 µM) .

Challenges and Future Directions

Current limitations include:

  • Regioselectivity in Cross-Coupling: Competing C-2 and C-4 arylation necessitates advanced catalysts like PEPPSI-SIPr .

  • Deprotection Side Reactions: Alternatives to SEM groups (e.g., BOC) may mitigate formaldehyde release .

  • Solubility Optimization: Introducing polar substituents (e.g., sulfonamides) could improve bioavailability .

Future work should prioritize in vivo efficacy studies and computational modeling to refine target selectivity.

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